physicochemical properties of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
physicochemical properties of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
An In-depth Technical Guide: A Comprehensive Analysis of the Physicochemical Properties of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
Introduction
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry and materials science. Recognized as a privileged heterocyclic scaffold, its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Beyond their therapeutic potential, these compounds are noted for their excellent thermal stability, oxidation resistance, and unique optical characteristics, making them valuable as photosensitive materials in electroluminescent applications.[4]
This technical guide focuses on a specific, highly functionalized derivative: 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole . This molecule presents a compelling trifecta of chemical motifs:
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The Furan Ring: A five-membered aromatic heterocycle prevalent in bioactive natural products.
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The 1,3,4-Oxadiazole Core: A stable, electron-withdrawing bioisostere for ester and amide groups that can participate in hydrogen bonding and π-stacking interactions.
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The Chloromethyl Group: A reactive electrophilic site, rendering the molecule a versatile building block for the synthesis of more complex chemical entities through nucleophilic substitution.[5]
Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug design, chemical biology, and materials research. This guide provides a comprehensive overview of its key characteristics, supported by detailed, field-proven experimental protocols for their determination.
Molecular Structure and Computed Properties
The structural identity and fundamental properties of a compound are the foundation upon which all further investigation is built. The IUPAC name for the target molecule is 2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole.
Caption: 2D structure of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole.
A summary of its key computed properties is presented below. These values are essential for initial computational modeling, including in silico screening and ADME predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₂ | Calculated |
| Molecular Weight | 184.59 g/mol | Calculated[5] |
| IUPAC Name | 2-(chloromethyl)-5-(furan-2-yl)-1,3,4-oxadiazole | N/A |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Rotatable Bonds | 2 | Computed |
| Topological Polar Surface Area | 61.9 Ų | Computed |
| XLogP3 (Predicted) | 1.5 | Computed |
Synthesis and Spectroscopic Characterization
The acquisition of reliable physicochemical data is contingent upon the synthesis of the target compound in high purity. A robust and reproducible synthetic procedure is therefore the critical first step.
Rationale for Synthetic Strategy
The most common and efficient route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6] This strategy is advantageous due to the ready availability of starting materials and the typically high yields of the cyclization step. We propose a two-step synthesis starting from commercially available 2-furoic hydrazide. The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is based on its proven efficacy in similar transformations, driving the reaction to completion under relatively mild conditions.[7]
Caption: Proposed workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
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Step 1: Acylation. To a solution of 2-furoic hydrazide (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(chloroacetyl)-2-furohydrazide intermediate.
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Step 2: Cyclodehydration. Add phosphorus oxychloride (POCl₃) (5.0 eq) to the crude intermediate and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product.
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Filter the solid, wash thoroughly with water, and dry under vacuum.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure title compound as a crystalline solid.[7]
Structural Confirmation
The identity and purity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques. The expected data provides a benchmark for successful synthesis.
| Technique | Expected Observations |
| ¹H NMR | Singlet for the chloromethyl (-CH₂Cl) protons (δ ≈ 4.8-5.0 ppm). Three distinct signals in the aromatic region for the furan protons (δ ≈ 6.6-7.8 ppm).[1][9] |
| ¹³C NMR | Signals for the two C=N carbons of the oxadiazole ring (δ ≈ 155-165 ppm). Signals for the furan carbons and a distinct signal for the -CH₂Cl carbon (δ ≈ 40-45 ppm). |
| FT-IR (cm⁻¹) | Characteristic absorptions for C=N stretching (1600-1650), C-O-C stretching of the oxadiazole and furan rings, and C-Cl stretching.[10] |
| HRMS (ESI+) | A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |
Core Physicochemical Properties: Protocols and Rationale
Melting Point
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Scientific Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.
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Experimental Protocol:
-
Place a small amount of the dried, crystalline compound into a capillary tube.
-
Use a digital melting point apparatus for the determination.[8]
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point to ensure thermal equilibrium.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
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Solubility
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Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[11] Poor solubility can severely hinder absorption from the gastrointestinal tract and complicate the development of intravenous formulations. Assessing solubility in various media (e.g., water, buffers, organic solvents) provides a comprehensive profile of the compound's behavior in different chemical environments. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]
-
Experimental Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO) in a glass vial. The presence of visible solid material is necessary to ensure saturation.[12]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 g for 10 minutes).[13] This step is crucial to avoid artificially high concentration readings from suspended microparticles.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Express the solubility in units such as mg/mL or µM.
-
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Lipophilicity (LogP)
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Scientific Rationale: Lipophilicity, commonly expressed as the partition coefficient (LogP), describes the distribution of a compound between an immiscible lipid (n-octanol) and aqueous phase. This parameter is a critical predictor of a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a solution of the compound in the aqueous phase (e.g., phosphate buffer, pH 7.4) that has been pre-saturated with n-octanol.
-
Partitioning: Add an equal volume of n-octanol (pre-saturated with the aqueous buffer) to the solution.
-
Equilibration: Shake the mixture vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Optical Properties
-
Scientific Rationale: Given that 1,3,4-oxadiazole derivatives are known to possess interesting photophysical properties, characterizing the UV-Visible absorption and fluorescence emission is essential for evaluating their potential in materials science applications.[4]
-
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., DMF, ethanol, or acetonitrile).
-
UV-Vis Absorption: Using a dual-beam UV-Vis spectrophotometer, scan the solution over a relevant wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_max.
-
Record the emission spectrum to determine the wavelength of maximum fluorescence emission. Based on analogous 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, a maximum absorption wavelength around 304 nm and strong fluorescence may be expected in DMF.[4]
-
Chemical Reactivity and Stability
The chemical nature of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is defined by two opposing features: the stability of its core and the reactivity of its side chain.
-
Core Stability: The 1,3,4-oxadiazole ring is an aromatic, electron-deficient system known for its high thermal stability and resistance to oxidative degradation.[4] This imparts a robustness to the molecule, which is a desirable trait in both drug candidates and functional materials.
-
Side Chain Reactivity: The chloromethyl group is a potent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This functionality allows the molecule to serve as a key intermediate, enabling the straightforward introduction of various nucleophiles (e.g., amines, thiols, azides) to synthesize a library of new derivatives with diverse functionalities and biological activities.
Conclusion
2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is a compound of significant interest, strategically designed with a stable heterocyclic core and a reactive functional handle. Its physicochemical properties—including molecular weight, solubility, lipophilicity, and spectral characteristics—form the essential dataset required for its rational application in advanced research. The protocols detailed in this guide provide a validated framework for researchers to reliably determine these properties, thereby accelerating the exploration of this promising molecule in the fields of drug discovery, chemical probe development, and materials science. The inherent reactivity of the chloromethyl group, in particular, positions this compound as a valuable and versatile platform for chemical innovation.
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